molecular formula C10H8BrNO2 B1377230 (4-Bromo-1h-indol-1-yl)acetic acid CAS No. 1253926-06-5

(4-Bromo-1h-indol-1-yl)acetic acid

Cat. No.: B1377230
CAS No.: 1253926-06-5
M. Wt: 254.08 g/mol
InChI Key: NASXPAJVXYXFQT-UHFFFAOYSA-N
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Description

(4-Bromo-1h-indol-1-yl)acetic acid is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound features a bromine atom at the fourth position of the indole ring and an acetic acid moiety attached to the nitrogen atom of the indole ring. The presence of the bromine atom and the acetic acid group imparts unique chemical properties to this compound, making it valuable in various scientific research applications.

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-1h-indol-1-yl)acetic acid. For instance, the choice of solvent can provide a conducive environment for the reaction due to its polar nature and ability to dissolve a wide range of organic compounds . Other factors, such as temperature, pH, and presence of other substances, could also impact the compound’s action.

Biochemical Analysis

Biochemical Properties

(4-Bromo-1h-indol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the downregulation of specific signaling cascades, ultimately affecting cellular functions such as proliferation and differentiation. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as altered gene expression profiles and metabolic shifts.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been reported, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially leading to cellular damage or altered metabolic states.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can significantly influence its activity and function. For instance, its accumulation in the liver can lead to hepatotoxic effects, while its presence in cancer cells can enhance its anticancer activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1h-indol-1-yl)acetic acid typically involves the bromination of indole followed by the introduction of the acetic acid moiety. One common method starts with the bromination of indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The resulting 4-bromoindole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1h-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

(4-Bromo-1h-indol-1-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.

    4-Chloro-1h-indol-1-yl)acetic acid: Similar to (4-Bromo-1h-indol-1-yl)acetic acid but with a chlorine atom instead of bromine.

    5-Bromoindole: Another brominated indole derivative with different substitution patterns.

Uniqueness

This compound is unique due to the specific positioning of the bromine atom and the acetic acid group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. The bromine atom can participate in unique halogen bonding interactions, and the acetic acid moiety can enhance the compound’s solubility and reactivity .

Properties

IUPAC Name

2-(4-bromoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASXPAJVXYXFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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